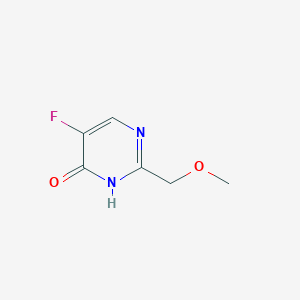

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Description

BenchChem offers high-quality 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2-(methoxymethyl)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c1-11-3-5-8-2-4(7)6(10)9-5/h2H,3H2,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVNQKRSIVTLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C(=O)N1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653961 |

Source

|

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-10-2 |

Source

|

| Record name | 5-Fluoro-2-(methoxymethyl)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150618-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Whitepaper

Strategic Retrosynthetic Analysis

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly specialized heterocyclic building block utilized in the development of advanced pharmaceuticals and agrochemicals. The presence of the fluorine atom at the C5 position significantly alters the pKa, lipophilicity, and metabolic stability of the pyrimidine core, making its precise construction a critical task in medicinal chemistry[1].

The most robust and scalable approach to synthesizing 5-fluoro-4-hydroxypyrimidines is a [3+3] cyclocondensation. Retrosynthetically, the target molecule is disconnected into two primary synthons: a bis-nucleophilic amidine and a highly electrophilic fluorinated 1,3-dicarbonyl equivalent[2].

Retrosynthetic analysis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via [3+3] cyclocondensation.

Synthesis of Building Block A: 2-Methoxyacetamidine

Direct hydration or amidation of methoxyacetonitrile is thermodynamically unfavorable due to the poor electrophilicity of the nitrile carbon. To overcome this, the synthesis relies on the classic Pinner reaction [3]. By treating the nitrile with anhydrous hydrogen chloride in ethanol, the nitrile is protonated and subsequently attacked by ethanol to form a highly reactive imidate ester intermediate. Subsequent ammonolysis displaces the ethoxy group, yielding the amidine hydrochloride[3]. The strict exclusion of water during the first step is the causal factor preventing the irreversible hydrolysis of the imidate into an ester.

Protocol 1: Pinner Synthesis of 2-Methoxyacetamidine Hydrochloride

-

Imidate Formation: Dissolve methoxyacetonitrile (1.0 eq) in anhydrous ethanol (5.0 eq) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-salt bath.

-

Activation: Bubble anhydrous HCl gas through the solution for 2 hours until saturation is achieved. Self-Validation: Monitor via IR spectroscopy; the characteristic nitrile stretch (~2250 cm⁻¹) must completely disappear.

-

Crystallization: Seal the reaction and stir at 0 °C for 12 hours. Precipitate the resulting imidate hydrochloride by adding cold diethyl ether. Filter and dry under vacuum.

-

Ammonolysis: Suspend the intermediate in anhydrous methanol at 0 °C. Introduce a solution of ammonia in methanol (3.0 eq) dropwise[3].

-

Isolation: Stir at room temperature for 24 hours. Concentrate the mixture in vacuo, triturate with ether, and filter to isolate 2-methoxyacetamidine hydrochloride as a white crystalline solid.

Synthesis of Building Block B: Fluorinated Enolate

The C4-C5-C6 fragment of the pyrimidine is derived from ethyl 2-fluoro-3-hydroxyacrylate, which is synthesized via a crossed Claisen condensation between ethyl fluoroacetate and ethyl formate[2],[1]. The high acidity of the α -protons in ethyl fluoroacetate (induced by the strongly electron-withdrawing fluorine atom) drives the regioselectivity of the deprotonation. Utilizing sodium methoxide (NaOMe) as the base ensures the formation of the thermodynamically stable sodium enolate, which precipitates out of solution, effectively driving the equilibrium forward and preventing retro-Claisen fragmentation.

Protocol 2: Claisen Condensation for Enolate Generation

-

Deprotonation: Suspend sodium methoxide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under argon.

-

Condensation: Prepare a mixture of ethyl fluoroacetate (1.0 eq) and ethyl formate (1.2 eq). Add this mixture dropwise to the base suspension over 30 minutes to control the exothermic enolization.

-

Equilibration: Warm the reaction to room temperature and stir for 12 hours. Self-Validation: The reaction mixture will transition from a clear solution to a thick, opaque white suspension, indicating the successful formation and precipitation of the sodium (Z)-2-fluoro-3-ethoxy-3-oxoprop-1-en-1-olate salt.

-

Harvesting: Filter the suspension under a blanket of nitrogen (the salt is highly hygroscopic), wash with cold hexane, and dry under high vacuum.

Pyrimidine Ring Construction: Cyclocondensation

The final assembly requires the coupling of the amidine and the fluorinated enolate. The amidine hydrochloride must first be neutralized to its free base in situ[4]. The primary amine of the amidine acts as a nucleophile, attacking the highly electrophilic aldehyde-equivalent carbon (C3) of the enolate via an aza-Michael-type addition. Subsequent intramolecular cyclization of the secondary amine onto the ester carbonyl forms the ring. The driving force for the final dehydration step is the formation of the thermodynamically stable, aromatic 5-fluoropyrimidine system.

Step-by-step mechanistic workflow for the pyrimidine cyclocondensation.

Protocol 3: [3+3] Cyclocondensation

-

Free Base Generation: Dissolve 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous methanol. Add sodium methoxide (1.0 eq) and stir for 15 minutes at room temperature to liberate the free base[4].

-

Coupling: Add the sodium enolate salt of ethyl 2-fluoro-3-hydroxyacrylate (1.05 eq) to the mixture.

-

Cyclodehydration: Heat the reaction to reflux (65 °C) for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1, UV 254 nm). The starting materials will consume, yielding a single, highly UV-active spot.

-

Isoelectric Precipitation: Cool the mixture to room temperature and concentrate in vacuo. Dissolve the crude residue in minimal water. Carefully adjust the aqueous solution to pH 4.5 using 1M HCl.

-

Causality of pH Choice: 5-Fluoropyrimidin-4-ols are amphoteric. At high pH, they remain soluble as sodium salts; at low pH, the pyrimidine nitrogen protonates. The isoelectric point is ~pH 4.5, where the neutral pyrimidin-4(3H)-one tautomer selectively crashes out of solution.

-

-

Purification: Filter the precipitated white solid, wash with ice-cold water, and dry under vacuum to afford pure 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Quantitative Data & Yield Optimization

The choice of base and solvent during the cyclocondensation is the primary determinant of the overall yield. The use of strong aqueous bases leads to premature ester hydrolysis, while bulky bases suffer from solubility issues.

Table 1: Optimization of Cyclocondensation Conditions

| Entry | Base | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |

| 1 | NaOH | H₂O/EtOH | 80 | 12 | < 10 | Ester hydrolysis outcompetes the aza-Michael addition. |

| 2 | NaOEt | EtOH | 78 | 6 | 45 | Moderate yield; competitive transesterification byproducts observed. |

| 3 | NaOMe | MeOH | 65 | 4 | 82 | Optimal conditions; clean conversion and easy isoelectric precipitation. |

| 4 | KOt-Bu | THF | 65 | 8 | 55 | Poor solubility of the enolate salt in THF impedes reaction kinetics. |

References

-

Guillard, J. et al. "SYNTHESIS AND BIOLOGICAL EVALUATIONS OF NEW PYRROLO[2,3-b]PYRIMIDINE AS SDI ANALOGS." Heterocycles, Vol. 75, No. 5, 2008, pp. 1163-1189.[3]

-

URL:[Link]

-

-

Nagarathnam, D. et al. "Design and Synthesis of Novel α1a Adrenoceptor-Selective Antagonists. 4. Structure−Activity Relationship in the Dihydropyrimidine Series." Journal of Medicinal Chemistry, Vol. 41, No. 26, 1998, pp. 5320-5333.[4]

-

URL:[Link]

-

-

Volochnyuk, D.M., Grygorenko, O., Gorlova, A.O. "Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry." Fluorine in Heterocyclic Chemistry Volume 2, Springer, Cham, 2014, pp. 577–672.[2],[1]

-

URL:[Link]

-

Sources

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Guide to a Novel 5-Fluorouracil Derivative

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a derivative of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the development of 5-FU prodrugs, the chemical and physical properties of this specific derivative, its proposed mechanism of action, and a comparative analysis with its parent compound. Detailed, field-proven experimental protocols for the synthesis, in vitro evaluation, and analytical characterization of similar compounds are provided to guide further research and development efforts.

Introduction: The Rationale for 5-Fluorouracil Derivatives

5-Fluorouracil (5-FU) has been a cornerstone of cancer chemotherapy for decades, particularly in the treatment of solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to the disruption of DNA synthesis and repair in rapidly proliferating cancer cells.[2] Additionally, its metabolites can be incorporated into RNA, interfering with its function.[2]

Despite its efficacy, the clinical utility of 5-FU is hampered by several limitations, including a short plasma half-life, non-selective toxicity leading to severe side effects, and the development of drug resistance.[3] These drawbacks have spurred the development of 5-FU prodrugs, which are inactive precursors that are metabolized into the active 5-FU in the body.[4][5] The primary goals of these prodrug strategies are to improve oral bioavailability, enhance tumor selectivity, and reduce systemic toxicity.[4] 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol represents a logical progression in this line of research, with modifications at the 2-position of the pyrimidine ring aiming to modulate its physicochemical and pharmacological properties.

Chemical & Physical Properties

While specific experimental data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is not widely available in peer-reviewed literature, its properties can be inferred from its chemical structure and data on similar compounds.

| Property | Predicted/Inferred Value |

| Chemical Name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol |

| Molecular Formula | C₆H₇FN₂O₃ |

| Molecular Weight | 174.13 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have moderate aqueous solubility |

| Chemical Structure | See Figure 1 |

digraph "5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; N3 [label="N", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

// Substituent nodes O_C4 [label="O", pos="0,-2.5!"]; H_N1 [label="H", pos="-0.5,2.2!"]; F_C5 [label="F", pos="2.3,-1.25!"]; H_C6 [label="H", pos="2.3,1.25!"]; C_methoxy [label="C", pos="-2.6,1.25!"]; H2_methoxy [label="H2", pos="-2.6,1.75!"]; O_methoxy [label="O", pos="-3.6,0.75!"]; CH3_methoxy [label="CH3", pos="-4.9,1.25!"];

// Ring bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;

// Substituent bonds C4 -- O_C4 [label=""]; N1 -- H_N1; C5 -- F_C5; C6 -- H_C6; C2 -- C_methoxy; C_methoxy -- O_methoxy; O_methoxy -- CH3_methoxy;

}

Caption: Chemical structure of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Proposed Mechanism of Action and Metabolic Pathway

It is hypothesized that 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol acts as a prodrug of 5-FU. Following administration, it is expected to undergo metabolic conversion to release the active 5-FU, which then exerts its cytotoxic effects.

The proposed metabolic activation likely involves enzymatic cleavage of the methoxymethyl group at the C2 position. While the specific enzymes involved are yet to be identified, hepatic enzymes are the probable candidates for this biotransformation. Once released, 5-FU follows its well-established metabolic pathway.[6]

Caption: Proposed metabolic pathway and mechanism of action.

Comparative Analysis: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol vs. 5-Fluorouracil

| Feature | 5-Fluorouracil (5-FU) | 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (Predicted) | Rationale for Improvement |

| Route of Administration | Primarily intravenous[6] | Potentially oral | The methoxymethyl group may improve stability in the gastrointestinal tract and facilitate oral absorption.[4] |

| Bioavailability | Low and variable when administered orally | Potentially higher and more consistent | Prodrug form may protect against first-pass metabolism.[4] |

| Tumor Selectivity | Low, leading to systemic toxicity | Potentially enhanced | The prodrug may be preferentially activated at the tumor site by specific enzymes. |

| Toxicity Profile | High incidence of side effects (myelosuppression, mucositis, diarrhea)[3] | Potentially reduced systemic toxicity | Slower release of 5-FU could lead to lower peak plasma concentrations and reduced off-target effects. |

| Half-life | Short (10-20 minutes)[3] | Potentially longer | The prodrug form would likely have a longer half-life, leading to sustained release of 5-FU. |

Synthetic Methodologies

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine [7]

-

To a reaction vessel, add 5-fluorouracil and a suitable solvent such as toluene.

-

Add a tertiary amine catalyst (e.g., N,N-dimethylaniline).

-

Slowly add phosphorus oxychloride (POCl₃) to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or HPLC.

-

After completion, cool the reaction mixture and quench by carefully adding it to ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 5-Fluoro-2-methoxy-4-chloropyrimidine

-

Dissolve the crude 2,4-dichloro-5-fluoropyrimidine in a suitable solvent like methanol.

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of sodium methoxide in methanol. The selective reaction at the more reactive C4 position is expected.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to isolate 5-fluoro-2-methoxy-4-chloropyrimidine.

Step 3: Synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

-

Dissolve 5-fluoro-2-methoxy-4-chloropyrimidine in an appropriate solvent system (e.g., aqueous dioxane).

-

Add a base (e.g., sodium hydroxide) and heat the mixture to induce hydrolysis of the remaining chloro group.

-

Monitor the reaction for the formation of the final product.

-

Upon completion, cool the reaction mixture, neutralize with acid, and extract the product.

-

Purify the final compound by recrystallization or column chromatography.

In Vitro and In Vivo Evaluation Protocols

While specific biological data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is not available, the following are standard protocols for evaluating the efficacy of novel 5-FU derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)[4]

-

Cell Culture: Plate cancer cells (e.g., human colorectal adenocarcinoma HT-29, human breast adenocarcinoma MCF-7) in 96-well plates and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the test compound and 5-FU (as a positive control) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Antitumor Activity in a Xenograft Model[8]

-

Animal Model: Implant human tumor cells (e.g., HCT-116) subcutaneously into immunodeficient mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer the test compound (e.g., orally) and 5-FU (e.g., intraperitoneally) to different groups of mice for a specified duration. Include a vehicle control group.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Plot tumor growth curves for each treatment group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the treatment.

-

Toxicity Assessment: Monitor the body weight and general health of the mice throughout the study to assess treatment-related toxicity.

Analytical Methods

The analysis of 5-FU and its derivatives in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

HPLC Method for Quantification

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common.

-

Detection: UV detection at the wavelength of maximum absorbance for 5-FU (around 260-270 nm) is standard.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of the compound.

Conclusion and Future Directions

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol presents a promising avenue for the development of a more effective and less toxic alternative to 5-FU. The proposed structural modifications have the potential to improve its pharmacokinetic profile, including oral bioavailability and tumor-specific drug delivery. The synthetic and evaluation protocols outlined in this guide provide a solid framework for the further investigation of this and other novel 5-FU derivatives.

Future research should focus on the definitive synthesis and characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. Subsequent in vitro and in vivo studies are essential to validate its efficacy and safety profile compared to 5-FU. Furthermore, detailed metabolic studies will be crucial to elucidate the precise enzymatic pathways involved in its activation and to confirm its mechanism of action.

References

- Sun, J., Zhang, S., et al. (2013). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Bulletin of The Korean Chemical Society.

- Mallet-Martino, R., et al. (Year). Metabolism of the prodrugs of 5-fluorouracil: UFT, S-1, and BOF-2A.

- (2007).

- (Year).

- (Year).

- (Year). Comparative studies on the metabolism of 2-(tetrahydrofuryl)-5-fluorouracil and 5... PubMed.

- Nio, Y., et al. (1991). Relationship of in vivo antitumor activities of fluorinated pyrimidines to thymidylate synthase activity and intratumoral concentrations of 5-fluorouracil and uracil. Anticancer Research.

- (Year). Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture. PMC.

- (Year). Method for preparing 2-methoxy-4-diazanyl-5-fluoropyrimidine.

- (Year). 2,4-Dichloro-5-fluoropyrimidine synthesis. ChemicalBook.

- (Year). Synthesis of 5-Fluorouracil Derivatives as Possible Mutual Prodrugs with Meloxicam and Ibuprofen for Targeting Cancer. Iraqi Journal of Pharmaceutical Sciences.

- Martino, R., et al. (2002). The prodrugs of 5-fluorouracil. PubMed.

- (Year). 5-fluoro pyrimidine derivatives.

-

(Year). Preparation of 8-Fluoro-5-methoxy[3][8][9]triazolo[1,5-c]pyrimidine-2(3H)-thione. Molbase.

- (Year). The efficacy study of 2. In vivo antitumor activity of compound 2 was...

- (2026). Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity. Arabian Journal of Chemistry.

- (Year). Method for preparing 2,4-dichloro-5-fluoropyrimidine compound.

- (Year). 5-Fluoro-2-methoxy-4(3H)-pyrimidinone. PubChem.

- (2022). Bibliometric analysis of recent research on 5-Fluorouracil (2015–2020). PeerJ.

- (Year). 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs. PMC - NIH.

- (1991). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates.

- (Year). Predict the major products of the following reactions. (a) 2,4-di... Study Prep in Pearson+.

- (Year). Synthesis of 5-Fluorocytosine Using 2-Cyano-2-fluoroethenolate as a Key Intermediate. Medicines for All institute (M4ALL) - Virginia Commonwealth University.

- (Year). Organic Syntheses Procedure. Organic Syntheses.

- (2020).

- (Year).

- (2015). Antitumor Activity of a 5-Hydroxy- - Amanote Research.

- (Year). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.

- (Year). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

- (2019).

- (Year). Synthesis of 2-amino-5-fluoropyridine.

Sources

- 1. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 2. Recent advances in 5-fluorouracil: Co-crystal synthesis, prodrug derivatives and modulation strategies to enhance anti-cancer activity - Arabian Journal of Chemistry [arabjchem.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of cytotoxicity of 5-fluorouracil: Distinction between the irreversible cytotoxic effect of 5-fluorouridine and the reversible cytotoxic effect of 5-fluoro-2′-deoxyuridine on murine lymphoma L5178Y cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Modern Drug Discovery

Executive Summary

In the landscape of modern pharmaceutical development, fluorinated heterocycles serve as foundational building blocks for novel therapeutics. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2) is a highly specialized pyrimidine derivative[1]. By combining the metabolic stability conferred by a C5-fluorine atom with the versatile physicochemical properties of a 2-methoxymethyl handle, this intermediate is uniquely positioned for the synthesis of advanced anti-metabolites, kinase inhibitors, and anti-fungal agents. This whitepaper provides a comprehensive technical breakdown of its structural rationale, validated synthetic methodologies, and analytical characterization.

Structural and Pharmacological Rationale

To understand the utility of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, we must deconstruct its molecular architecture. Every functional group on this scaffold serves a deliberate pharmacological and synthetic purpose.

The C5-Fluoro Substitution: Bioisosterism and Enzyme Inhibition

Fluorine is a classic bioisostere for hydrogen. In pyrimidine biology, the C5 position is the natural site of methylation by Thymidylate Synthase (TS) during the conversion of dUMP to dTMP—a critical step in DNA synthesis. The introduction of a highly electronegative fluorine atom at this position creates a mechanism-based inhibitor[2]. The C-F bond cannot be cleaved by TS, leading to a stable ternary complex that halts DNA replication and triggers cellular apoptosis.

The 2-Methoxymethyl Handle: Modulating Lipophilicity

While the pyrimidine core provides the primary pharmacophore, the 2-methoxymethyl group (-CH2OCH3) acts as a critical modulator.

-

Hydrogen Bonding: The ether oxygen serves as a hydrogen-bond acceptor, improving interactions with target kinase hinge regions.

-

Solubility: It disrupts the planar stacking typical of unsubstituted pyrimidines, enhancing aqueous solubility and overall bioavailability.

-

Synthetic Versatility: It acts as a robust protecting group or a handle for downstream functionalization in late-stage API synthesis.

Lactam-Lactim Tautomerism

Like many pyrimidin-4-ols, this compound exists in a dynamic equilibrium between its lactim (pyrimidin-4-ol) and lactam (pyrimidin-4(3H)-one) tautomers. In physiological conditions, the lactam form predominates, which is critical for mimicking natural nucleobases (like uracil or thymine) when binding to target enzymes.

Mechanism of action for fluoropyrimidine derivatives targeting Thymidylate Synthase.

Synthetic Methodology and Mechanistic Insights

As an application scientist, I prioritize synthetic routes that are scalable, high-yielding, and analytically transparent. The most robust pathway to synthesize 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol relies on the base-catalyzed cyclocondensation of 2-methoxyacetamidine with a fluorinated β -keto ester, specifically ethyl 2-fluoro-3-oxopropanoate[3].

Chemical synthesis workflow for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via condensation.

Self-Validating Condensation Protocol

Step 1: Amidine Free Base Liberation

-

Action: Suspend 2-methoxyacetamidine hydrochloride (1.0 eq) in anhydrous methanol. Cool the reactor to 0°C. Add sodium methoxide (NaOMe, 1.1 eq) dropwise.

-

Causality: We strictly utilize anhydrous NaOMe rather than aqueous NaOH. Introducing water and hydroxide ions at this stage would cause premature saponification of the ethyl ester on the β -keto ester in Step 2, destroying the electrophilic center required for ring closure. Cooling to 0°C prevents the exothermic degradation of the liberated amidine.

Step 2: Electrophilic Condensation

-

Action: Introduce ethyl 2-fluoro-3-oxopropanoate (1.05 eq) slowly to the reaction mixture. Elevate the temperature to reflux (65°C) for 4 hours.

-

Causality: The slight excess of the fluorinated β -keto ester ensures complete consumption of the amidine. Refluxing provides the necessary activation energy for the dual nucleophilic attack (amidine nitrogens attacking both the ketone and ester carbonyls) required to close the pyrimidine ring[4].

-

Self-Validation (IPC): Pull a 100 µL aliquot, dilute in mobile phase, and analyze via HPLC (UV 254 nm). The system validates itself to proceed only when the intermediate linear adduct is <1% AUC[3]. If uncyclized intermediate remains, reflux is extended.

Step 3: Acidic Quench and Precipitation

-

Action: Cool the reaction to room temperature. Adjust the pH to 4.0–5.0 using 1N HCl. Stir for 1 hour as a precipitate forms.

-

Causality: Post-cyclization, the pyrimidin-4-ol exists as a highly soluble sodium salt in the basic methanolic solution. Shifting the pH to its isoelectric point drives the equilibrium toward the neutral pyrimidin-4(3H)-one tautomer. This drastically reduces its solubility, forcing crystallization and leaving polar impurities in the mother liquor.

Step 4: Isolation

-

Action: Filter the precipitate under vacuum, wash with cold water to remove NaCl byproducts, and dry under a vacuum at 45°C to constant weight.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized building block before downstream API integration, a rigorous analytical panel is required. Below are the summarized physicochemical properties and the expected analytical signals used for lot release.

Table 1: Physicochemical Properties[1]

| Property | Value |

| Chemical Name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol |

| CAS Registry Number | 1150618-10-2 |

| Molecular Formula | C6H7FN2O2 |

| Molecular Weight | 158.13 g/mol |

| Appearance | Off-white to light brown solid |

| Tautomerism | Pyrimidin-4-ol ⇌ Pyrimidin-4(3H)-one |

Table 2: Analytical Characterization Parameters

| Analytical Technique | Parameter / Expected Signal | Diagnostic Significance |

| 1H-NMR (DMSO-d6) | δ ~8.0 ppm (d, 1H, pyrimidine C6-H) | Confirms the intact pyrimidine ring; splitting is due to F-coupling. |

| 1H-NMR (DMSO-d6) | δ ~4.3 ppm (s, 2H, -CH2-O-) | Validates the presence of the methoxymethyl linker. |

| 1H-NMR (DMSO-d6) | δ ~3.3 ppm (s, 3H, -OCH3) | Confirms the terminal methoxy group. |

| 19F-NMR (DMSO-d6) | δ ~ -165 ppm (s, 1F) | Confirms the successful C5-fluoro substitution. |

| LC-MS (ESI+) | m/z 159.1 [M+H]+ | Verifies the molecular weight (158.13 g/mol ). |

| HPLC (UV 254 nm) | > 98% Area Normalization | Ensures the absence of uncyclized linear intermediates[3]. |

Applications in Advanced Therapeutics

The true value of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol lies in its downstream utility.

-

Anti-Fungal Agents: Similar fluoropyrimidine intermediates (such as 6-ethyl-5-fluoropyrimidin-4-ol) are the foundational starting materials for blockbuster anti-fungals like Voriconazole[4],[2]. The methoxymethyl variant allows researchers to explore novel structure-activity relationships (SAR) to combat resistant Aspergillus strains.

-

Oncology APIs: By converting the C4-hydroxyl group to a leaving group (e.g., via POCl3 to form a 4-chloro derivative), this scaffold can be rapidly coupled with various amines to generate targeted kinase inhibitors or novel nucleoside analogs for solid tumor therapies.

References

- ChemicalBook.5-fluoro-2-(MethoxyMethyl)pyriMidin-4-ol | 1150618-10-2.

- Asian Journal of Chemistry.An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol.

- Benchchem.Navigating the Synthesis of a Uracil Derivative for GMP Production: A Comparative Guide.

- Acta Chromatographica.A new process related impurity identification, characterization, development of analytical method by HPLC and method validation for Voriconazole API.

Sources

Discovery and Synthesis of Novel Pyrimidine Derivatives: A Technical Whitepaper

Executive Summary

The pyrimidine scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a vast array of targeted therapeutics, particularly in oncology and infectious diseases[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between rational drug design and practical synthetic execution. This guide explores the causality behind selecting pyrimidine derivatives as kinase inhibitors, details the de novo construction of the core via the multicomponent Biginelli reaction, and outlines late-stage functionalization strategies using Suzuki-Miyaura cross-coupling. Every protocol provided is designed as a self-validating system to ensure rigorous experimental reproducibility.

The Pyrimidine Scaffold in Rational Drug Design

The pyrimidine ring is a foundational element in targeted oncology[1]. As a bioisostere of the purine ring found in ATP, pyrimidine derivatives are uniquely positioned to act as competitive inhibitors at the ATP-binding cleft of various kinases, most notably the1[1]. In non-small cell lung cancer (NSCLC) and other malignancies, EGFR undergoes uncontrolled auto-phosphorylation, driving aberrant cellular proliferation and evading apoptosis[1].

Fused pyrimidine systems (e.g., pyrrolopyrimidines, thienopyrimidines) have been rationally designed to exploit specific hydrogen-bonding interactions within the kinase hinge region, effectively shutting down the downstream RAS/RAF and PI3K/AKT signaling cascades[1][2].

Caption: EGFR signaling pathway and its targeted inhibition by pyrimidine derivatives.

Quantitative Data: SAR of EGFR Inhibitors

Structure-Activity Relationship (SAR) studies reveal that the nature of the heterocycle fused to the pyrimidine core, alongside specific peripheral substitutions, drastically alters both potency and target selectivity[1]. For instance, thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory effects against both wild-type EGFR (EGFR-WT) and the resistant T790M mutant[2]. Similarly, indolyl-pyrimidine hybrids have shown comparable efficacy to first-generation inhibitors like Erlotinib[3].

Table 1: In Vitro Inhibitory Activity of Representative Pyrimidine Derivatives

| Scaffold Type | Target Isoform | IC50 Value | Reference Standard | Clinical/Preclinical Status |

| Thieno[2,3-d]pyrimidine (Compound 5b) | EGFR-WT | 37.19 nM | Erlotinib | Preclinical Lead[2] |

| Thieno[2,3-d]pyrimidine (Compound 5b) | EGFR-T790M | 204.10 nM | Erlotinib | Preclinical Lead[2] |

| Indolyl-Pyrimidine (Compound 4g) | EGFR-WT | 0.25 µM | Erlotinib (0.30 µM) | Preclinical Lead[3] |

| Pyrido[3,4-d]pyrimidine (Dacomitinib) | Pan-erbB | < 5 nM | Canertinib | Approved (Clinical)[4] |

De Novo Synthesis: The Biginelli Multicomponent Reaction

The 5 is a cornerstone multicomponent reaction (MCR) for the de novo construction of the 3,4-dihydropyrimidin-2(1H)-one (DHPM) scaffold[5]. The causality behind selecting an MCR over linear stepwise synthesis lies in its exceptional atom economy, operational simplicity, and the ability to rapidly generate vast libraries of structurally diverse pyrimidines for high-throughput screening[5].

Mechanism: The reaction proceeds via an acid-catalyzed condensation of an aromatic aldehyde and urea to form a highly reactive acyliminium ion intermediate[6]. This electrophile is subsequently intercepted by the enol tautomer of a β-ketoester, followed by cyclodehydration to yield the DHPM core[6].

Caption: Logical workflow and intermediates of the multicomponent Biginelli reaction.

Protocol 1: Self-Validating Biginelli Cyclocondensation

-

Reagent Assembly: In a round-bottom flask, combine equimolar amounts (10 mmol) of an aromatic aldehyde, urea (or thiourea), and ethyl acetoacetate in 20 mL of absolute ethanol.

-

Causality: Ethanol serves as a protic solvent that stabilizes the transient acyliminium intermediate through hydrogen bonding, facilitating the initial condensation.

-

-

Catalytic Activation: Add 5-10 mol% of a Brønsted acid (e.g., concentrated HCl) or a Lewis acid.

-

Causality: The acid catalyst protonates the aldehyde carbonyl, drastically lowering the activation energy required for the nucleophilic attack by urea[7].

-

-

Thermal Cyclization: Reflux the mixture at 80°C for 3-5 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Thin Layer Chromatography) under 254 nm UV light. The complete disappearance of the UV-active aldehyde spot validates the consumption of the limiting reagent and the progression of the cyclocondensation.

-

-

Product Precipitation: Cool the reaction mixture to room temperature and pour it into 100 mL of crushed ice with vigorous stirring.

-

Validation Checkpoint: The spontaneous precipitation of a solid validates the formation of the DHPM scaffold, which is highly insoluble in cold aqueous ethanol compared to the starting materials.

-

-

Purification & Verification: Filter the precipitate under vacuum, wash with cold water, and recrystallize from hot ethanol.

-

Validation Checkpoint: 1 H-NMR spectroscopy must show a characteristic singlet integrating to 1H at approximately δ 5.2–5.5 ppm, confirming the presence of the chiral C4 proton of the newly formed dihydropyrimidine ring.

-

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

While the Biginelli reaction builds the core, late-stage functionalization is required to introduce specific pharmacophores that interact with kinase binding pockets. Halogenated pyrimidines are exceptionally reactive electrophiles due to the electron-withdrawing nature of the endocyclic nitrogen atoms, making them ideal substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling[8]. This methodology allows for the regioselective installation of diverse aryl or heteroaryl groups at the C-C bonds of the pyrimidine ring, a critical step for fine-tuning the SAR without rebuilding the entire scaffold[9].

Protocol 2: Self-Validating Microwave-Assisted Suzuki Coupling

-

Substrate Solvation: In a dedicated microwave-safe reaction vial, dissolve the halogenated pyrimidine (e.g., 3-bromo-pyrazolo[1,5-a]pyrimidine, 1.0 equiv) and the desired aryl boronic acid (1.2 equiv) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step, while dioxane solubilizes the organic substrates. Degassing with inert gas (N 2 or Argon) prevents the oxidative homocoupling of the boronic acid.

-

-

Catalyst & Base Addition: Add a mild inorganic base (e.g., K 2 CO 3 , 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh 3 ) 4 or a XPhosPdG2/XPhos tandem system, 5 mol%)[9].

-

Causality: The base converts the boronic acid into a highly nucleophilic boronate complex, which is essential for transferring the aryl group to the palladium center.

-

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110°C for 15-20 minutes.

-

Causality: Microwave heating provides rapid, uniform energy transfer, significantly reducing reaction times from hours to minutes and minimizing debromination side reactions[9].

-

-

Reaction Validation:

-

Validation Checkpoint: Observe the physical state of the mixture post-irradiation. A distinct color change (typically to dark brown or black) and the precipitation of palladium black (Pd(0) nanoparticles) indicate that the catalytic cycle has terminated and the reaction is complete.

-

-

Isolation & Verification: Dilute the mixture with ethyl acetate, wash with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure. Purify via flash column chromatography.

-

Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) or LC-MS analysis of the purified fraction must yield the exact [M+H] + mass corresponding to the cross-coupled product, definitively validating the formation of the new carbon-carbon bond.

-

Conclusion

The rational design of pyrimidine derivatives continues to drive breakthroughs in targeted therapies. By coupling robust de novo assembly techniques like the Biginelli reaction with precision late-stage functionalizations such as Suzuki-Miyaura cross-coupling, medicinal chemists can rapidly iterate on SAR profiles. The protocols detailed herein provide a self-validating, highly efficient framework for the discovery of next-generation kinase inhibitors and antimicrobial agents.

References

-

[1] A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship - Frontiers in Chemistry / PubMed - 1

-

[5] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - Molecules / PubMed - 5

-

[2] Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - Taylor & Francis - 2

-

[3] Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - MDPI -3

-

[4] Optimization of Substituted Quinazoline and Pyrido[3,4-d]pyrimidine Derivatives as Orally Active, Irreversible Inhibitors of the Epidermal Growth Factor Receptor Family - ACS Publications - 4

-

[6] Recent Advances in the Biginelli Dihydropyrimidine Synthesis - ACS Publications - 6

-

[7] Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - MDPI - 7

-

[8] Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences - 8

-

[9] Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing - 9

Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

Strategic Applications of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol in Drug Discovery: A Technical Guide

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures for drug discovery, particularly in the oncology and antiviral sectors. 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2) is a highly specialized, strategic chemical intermediate[1]. It combines the metabolic stability and target-binding enhancement of a fluorinated heterocycle with the steric and electronic tunability of a methoxymethyl (MOM) group. As a Senior Application Scientist, I present this whitepaper to detail the structural rationale, physicochemical properties, and validated synthetic workflows required to integrate this building block into advanced Active Pharmaceutical Ingredients (APIs), such as dual EGFR/ErbB-2 and Pim kinase inhibitors[2][3].

Structural Rationale & Pharmacophore Design

The utility of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is dictated by three highly synergistic functional groups, each engineered to solve specific challenges in drug design and synthesis[4][5]:

-

The 5-Fluoro Substitution (Bioisosterism & Reactivity): Fluorine is a classic bioisostere for hydrogen. In the context of pyrimidines, the highly electronegative fluorine atom lowers the pKa of the adjacent N-H (in the pyrimidinone tautomer), enhancing hydrogen-bond donor capacity in the kinase hinge region. Synthetically, the strong inductive electron-withdrawing effect of the fluorine atom significantly increases the electrophilicity of the C4 position, accelerating subsequent Nucleophilic Aromatic Substitution (SNAr) reactions[4].

-

The 2-Methoxymethyl (MOM) Group (Lipophilicity & Directing): The MOM group serves a dual purpose. Synthetically, it acts as an ether-based protecting/directing group that is stable under basic and nucleophilic conditions but can be cleaved under strong Lewis acidic conditions if required. Pharmacologically, if retained in the final API, the ether oxygen acts as a hydrogen-bond acceptor, while the methylene unit provides a flexible lipophilic vector to occupy specific hydrophobic pockets within ATP-binding sites[6].

-

The 4-Hydroxyl / Pyrimidinone Tautomerism (The Functional Handle): In solution, this compound exists in equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms. This tautomerism is critical; the lactam-like carbonyl oxygen is highly susceptible to electrophilic activation (e.g., via POCl₃), allowing seamless conversion into a 4-chloro leaving group for downstream cross-coupling or amination.

Physicochemical Profile & Quantitative Data

To ensure predictable behavior during scale-up and purification, the core quantitative parameters of the intermediate are summarized below.

| Parameter | Value / Description |

| Chemical Name | 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol |

| CAS Registry Number | 1150618-10-2 |

| Molecular Formula | C₆H₇FN₂O₂ |

| Molecular Weight | 158.13 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Tautomeric State | Pyrimidin-4-ol ⇌ Pyrimidin-4(3H)-one |

| Electrophilic Hotspot | C4 (Activated by C5-Fluoro inductive effect) |

Experimental Methodologies: Scaffold Activation and Functionalization

To utilize this intermediate in drug discovery, it must first be activated and then functionalized. The following protocols are designed as self-validating systems , ensuring that causality is understood and empirical success is verified at each step.

Protocol A: Electrophilic Activation (Chlorination)

Objective: Convert the 4-hydroxyl group to a 4-chloro substituent to prime the ring for SNAr.

-

Causality & Reagent Selection: Phosphorus oxychloride (POCl₃) is used as the chlorinating agent. Crucially, N,N -dimethylaniline is selected as the base rather than triethylamine. Triethylamine can cause rapid, uncontrolled exothermic reactions with POCl₃ and may lead to the premature cleavage of the acid-sensitive MOM ether. N,N -dimethylaniline smoothly buffers the generated HCl, preserving the MOM group.

-

Step-by-Step Procedure:

-

Charge a dry, argon-purged round-bottom flask with 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (1.0 equiv) and anhydrous toluene (0.5 M).

-

Add N,N -dimethylaniline (1.2 equiv) dropwise at 0 °C.

-

Slowly add POCl₃ (3.0 equiv) dropwise.

-

Heat the reaction mixture to 90 °C for 4 hours.

-

Self-Validation Step: Pull a 50 μ L aliquot, quench in ice water, extract with EtOAc, and run TLC (Hexanes:EtOAc 3:1). The starting material (baseline) should be completely consumed, replaced by a high-Rf UV-active spot.

-

Workup: Cool the mixture to room temperature, concentrate under reduced pressure to remove excess POCl₃, and carefully quench the residue over crushed ice. Extract with EtOAc, wash with cold saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine.

-

Protocol B: Nucleophilic Aromatic Substitution (SNAr) Amination

Objective: Couple the activated pyrimidine with a primary amine to form the core kinase inhibitor scaffold.

-

Causality & Reagent Selection: The C5-fluorine atom withdraws electron density from the pyrimidine ring, lowering the activation energy for the Meisenheimer complex intermediate. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge HCl without competing with the target amine.

-

Step-by-Step Procedure:

-

Dissolve 4-chloro-5-fluoro-2-(methoxymethyl)pyrimidine (1.0 equiv) in 1,4-dioxane (0.2 M).

-

Add the desired primary aryl/alkyl amine (1.1 equiv) and DIPEA (2.0 equiv).

-

Heat the mixture to 100 °C in a sealed tube for 12 hours.

-

Self-Validation Step: Analyze via LC-MS. The mass spectrum must show the disappearance of the M+ (and M+2 isotope) peak of the chloro-intermediate and the appearance of the [M+H]⁺ peak corresponding to the coupled product.

-

Workup: Dilute with water, extract with dichloromethane, and purify via flash chromatography to isolate the final aminopyrimidine scaffold.

-

Fig 1: Synthetic workflow for activation and amination of the fluorinated pyrimidine intermediate.

Pharmacological Integration: Kinase Inhibitors and Antimetabolites

Once synthesized, the resulting 5-fluoro-2-(methoxymethyl)pyrimidin-4-amine derivatives are primed for integration into targeted therapies.

In the realm of oncology, fluorinated pyrimidines are foundational[7]. When acting as Kinase Inhibitors (such as inhibitors targeting Pim kinases or EGFR/ErbB-2), the pyrimidine core inserts directly into the ATP-binding pocket of the kinase[2][3]. The N1 and N3 nitrogens of the pyrimidine ring, along with the exocyclic amine, form critical hydrogen bonds with the hinge region backbone (e.g., the backbone amide of Met793 in EGFR). The 2-methoxymethyl group projects into the solvent-exposed region or a shallow hydrophobic sub-pocket, modulating the drug's residence time and overall solubility profile[6].

Fig 2: Mechanism of action for pyrimidine-based kinase inhibitors targeting the ATP-binding hinge.

References

-

ChemicalBook (2026). 5-fluoro-2-(MethoxyMethyl)pyriMidin-4-ol | 1150618-10-2. ChemicalBook. 1

-

National Institutes of Health (NIH) (2014). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. PMC. 4

-

National Institutes of Health (NIH) (2024). 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. PMC. 7

-

MDPI (2025). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions. 5

-

Google Patents (2017). WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors. 2

-

Molaid (2026). 4-Amino-6-arylamino-pyrimidine-5-carbaldehyde hydrazones as potent ErbB-2/EGFR dual kinase inhibitors. 3

-

EvitaChem (2026). 2-(Methoxymethyl)pyrimido[1,2-a]benzimidazol-4-ol (EVT-5197330). 6

Sources

- 1. 5-fluoro-2-(MethoxyMethyl)pyriMidin-4-ol | 1150618-10-2 [chemicalbook.com]

- 2. WO2017059251A1 - Heterocyclic compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]

- 3. N-[1-(3-fluoro-benzyl)-1H-indazol-5-yl]-5-{[(2R)-2-methoxymethyl-pyrrolidin-1-ylimino]-methyl}-pyrimidine-4,6-diamine - CAS号 1054315-79-5 - 摩熵化学 [molaid.com]

- 4. Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions | MDPI [mdpi.com]

- 6. evitachem.com [evitachem.com]

- 7. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyrimidine ring can profoundly influence the molecule's physicochemical properties, such as its metabolic stability, acidity, and binding affinity to biological targets. The methoxymethyl substituent at the 2-position further modulates its steric and electronic profile. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound, and for this, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools.

This technical guide provides an in-depth overview of the expected spectroscopic data for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol and outlines the experimental protocols for acquiring this data. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the experimental choices and the interpretation of the spectral features, grounding the information in established scientific principles. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is not readily accessible, this guide synthesizes information from analogous structures and foundational spectroscopic principles to provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, ¹H, ¹³C, and ¹⁹F NMR are the most informative experiments.

¹H NMR Spectroscopy

Expected ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 | ~7.8 - 8.2 | Doublet (d) | ³J(H-F) ≈ 4-6 |

| OCH₂ | ~4.4 - 4.6 | Singlet (s) | - |

| OCH₃ | ~3.3 - 3.5 | Singlet (s) | - |

| OH/NH | ~11.0 - 13.0 | Broad Singlet (br s) | - |

Interpretation and Rationale:

The ¹H NMR spectrum of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is expected to show four distinct signals. The downfield region will be dominated by the pyrimidine ring proton (H6) and the tautomeric proton (OH or NH). The H6 proton is expected to appear as a doublet due to coupling with the adjacent fluorine atom (³J(H-F)). The chemical shift is influenced by the electron-withdrawing effects of the fluorine and the pyrimidine ring nitrogens. The broad singlet in the far downfield region is characteristic of an acidic proton of a hydroxyl or amide group in a heterocyclic system, often exchanging with residual water in the solvent.

The two upfield singlets are assigned to the methoxymethyl group. The methylene protons (OCH₂) will be adjacent to the electron-rich oxygen and the pyrimidine ring, while the methyl protons (OCH₃) will be slightly more shielded. The absence of adjacent protons results in singlet multiplicities for both of these signals.

Experimental Protocol: ¹H NMR

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal resolution and line shape.

-

-

Data Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to approximately 15 ppm, centered around 7 ppm.

-

Use an acquisition time of at least 2 seconds.

-

Apply a relaxation delay of 2-5 seconds between pulses.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Workflow for ¹H NMR Data Acquisition

Methodological & Application

Synthesis Protocol for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol: A Critical Building Block for Advanced Therapeutics

Scientific Rationale & Retrosynthetic Strategy

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly specialized heterocyclic scaffold utilized in the development of advanced pharmaceuticals, including soluble guanylate cyclase (sGC) stimulators[1] and broad-spectrum antifungal agents[2]. The C5-fluorine atom critically modulates the pKa of the pyrimidine system and enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Simultaneously, the C2-methoxymethyl group provides a flexible, localized hydrogen-bond acceptor that is highly effective for targeting specific kinase and enzyme active sites.

To construct this densely functionalized ring, traditional methods utilizing β -keto esters often suffer from poor regioselectivity and retro-Claisen side reactions[3]. As a Senior Application Scientist, I recommend a highly robust convergent enaminone approach . By pre-forming an α -fluoro- β -enaminone, we lock the three-carbon fragment into a highly electrophilic state[4]. This guarantees that the initial nucleophilic attack by the amidine occurs exclusively at the β -carbon, driving the cyclization forward as a self-validating thermodynamic sink.

Fig 1: Convergent synthesis of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol via enaminone condensation.

Experimental Methodologies

The following protocols are designed as self-validating systems. Each step includes in-process controls (IPCs) to ensure the causality of the chemical transformations is actively monitored.

Step 1: Synthesis of Ethyl (Z)-3-(dimethylamino)-2-fluoroacrylate

Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both the formylating electrophile and the base[4]. As the reaction proceeds, methanol is generated. By actively distilling off this methanol, Le Chatelier's principle drives the equilibrium entirely toward the enaminone product.

-

Equip a 500 mL round-bottom flask with a short-path distillation head and a receiving flask.

-

Charge the flask with ethyl fluoroacetate (106.1 g, 1.0 mol) and DMF-DMA (178.7 g, 1.5 mol).

-

Heat the neat mixture gradually to 95–100 °C using an oil bath.

-

Self-Validation Check: Monitor the distillation head temperature. Methanol will begin to distill at ~65 °C. The reaction is complete when methanol ceases to evolve (typically 12–16 hours).

-

Apply a mild vacuum (50 mbar) at 80 °C to remove unreacted DMF-DMA. The resulting dark orange/brown oil is the crude enaminone, which is sufficiently pure for the cyclization step.

Step 2: Synthesis of 2-Methoxyacetamidine Hydrochloride

Causality: Nitriles are generally poor electrophiles. The classic Pinner reaction utilizes anhydrous HCl to protonate the nitrile, allowing methanol to attack and form an imidate intermediate. This activated imidate is then highly susceptible to nucleophilic displacement by ammonia.

-

In a dried 1 L flask under nitrogen, dissolve methoxyacetonitrile (71.1 g, 1.0 mol) in anhydrous methanol (38.4 g, 1.2 mol) and cool to 0 °C in an ice-salt bath.

-

Bubble anhydrous HCl gas through the solution until 1.1 equivalents (40.1 g) are absorbed. Maintain the temperature below 10 °C.

-

Seal the flask and stir at room temperature for 12 hours to ensure complete imidate formation.

-

Cool the mixture back to 0 °C and slowly add a solution of ammonia in methanol (7 N, 200 mL, 1.4 mol).

-

Stir for 24 hours at room temperature.

-

Concentrate the mixture under reduced pressure to yield a white/off-white solid. Triturate with diethyl ether, filter, and dry under vacuum to afford 2-methoxyacetamidine hydrochloride.

Step 3: Pyrimidine Ring Cyclocondensation

Causality: The stoichiometry of the base is critical here. One equivalent of sodium methoxide (NaOMe) is consumed to neutralize the amidine hydrochloride. A second equivalent is consumed because the resulting pyrimidin-4-ol product is acidic (pKa ~8.5) and immediately forms a sodium salt. Using 2.5 equivalents ensures rapid kinetics and complete conversion[2].

-

Charge a 2 L reactor with 2-methoxyacetamidine hydrochloride (136.5 g, 1.1 mol) and anhydrous methanol (600 mL).

-

Cool the suspension to 0 °C and add sodium methoxide (30% w/w in methanol, 450 g, 2.5 mol) dropwise over 30 minutes.

-

Stir for 15 minutes to liberate the free amidine.

-

Add the crude ethyl 3-(dimethylamino)-2-fluoroacrylate (161.2 g, 1.0 mol) dropwise over 45 minutes.

-

Heat the reaction to reflux (65 °C) for 6 hours.

-

Self-Validation Check: The reaction will evolve dimethylamine gas. Suspend a piece of wet universal indicator paper in the condenser exhaust; a dark blue color (highly basic) confirms the Michael-addition-elimination mechanism is actively proceeding.

-

Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of methanol.

-

Dissolve the resulting residue in water (500 mL) and cool to 5 °C.

-

Carefully acidify the aqueous layer using concentrated HCl until the pH reaches 4.5–5.0. Note: Do not over-acidify, or the basic pyrimidine nitrogens will protonate, pulling the product back into the aqueous phase.

-

Extract the precipitated product with ethyl acetate (3 × 400 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate to yield 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol as a crystalline solid.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements, expected yields, and critical control parameters for the three-step workflow.

| Parameter | Step 1: Enaminone Formation | Step 2: Amidine Synthesis | Step 3: Cyclocondensation |

| Limiting Reagent | Ethyl fluoroacetate (1.0 eq) | Methoxyacetonitrile (1.0 eq) | Enaminone (1.0 eq) |

| Key Reactant | DMF-DMA (1.5 eq) | NH3 in MeOH (1.4 eq) | Amidine HCl (1.1 eq) |

| Base / Catalyst | None (Neat) | HCl (gas) (1.1 eq) | NaOMe (2.5 eq) |

| Temperature | 95–100 °C | 0 °C → 25 °C | 0 °C → 65 °C (Reflux) |

| Time | 12–16 hours | 36 hours (total) | 6 hours |

| In-Process Control | Methanol distillation stops | Complete dissolution of imidate | Dimethylamine gas evolution |

| Expected Yield | 85–92% (Crude) | 80–88% | 70–78% |

| Product State | Dark orange oil | White crystalline solid | Pale yellow/white solid |

References

-

Dickinson, R. P., et al. "Process Development of Voriconazole: A Novel Broad-Spectrum Triazole Antifungal Agent." Organic Process Research & Development, American Chemical Society. URL:[Link]

-

Ou, W., Liu, F., & Pan, X. "An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol." Asian Journal of Chemistry. URL:[Link]

-

Buys, E. S., et al. "Discovery of IWP-051, a Novel Orally Bioavailable sGC Stimulator with Once-Daily Dosing Potential in Humans." National Institutes of Health (PMC). URL:[Link]

- US Patent 6420354B1. "Sodium channel drugs and uses" (Detailing the use of ethyl fluoroacetate in heterocyclic construction). Google Patents.

Sources

Advanced Purification Protocols for 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol (CAS: 1150618-10-2)

Physicochemical Profiling & Purification Strategy

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a highly functionalized heterocyclic building block frequently utilized in the synthesis of antiviral and oncology therapeutics. The introduction of a highly electronegative fluorine atom at the C5 position profoundly alters the electronic distribution of the pyrimidine core[1].

Tautomerism and pKa Dynamics: The pyrimidine core exists in a dynamic tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(1H)-one (lactam) forms. The electron-withdrawing nature of the C5-fluorine and the adjacent nitrogen atoms drastically reduces the basicity of the ring (pKa ~1.5) while simultaneously increasing the acidity of the C4-hydroxyl/lactam NH proton (pKa ~8.0–8.5)[2]. This distinct amphoteric profile is the cornerstone of our orthogonal purification strategy, allowing for highly selective acid-base partitioning[3].

Workflow for the tri-phasic purification of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Quantitative Data & Material Parameters

Table 1: Physicochemical & Chromatographic Parameters

| Parameter | Value / Description | Rationale for Purification |

| Molecular Weight | 158.13 g/mol | Confirmed via LC-MS/MS [M+H]+ 159.1 |

| LogP (Estimated) | 0.4 - 0.8 | Highly polar; strongly favors reverse-phase chromatography. |

| pKa (Lactam NH) | ~8.5 | Enables selective deprotonation by mild aqueous bases (e.g., NaOH). |

| UV Maxima (λmax) | 254 nm, 270 nm | Optimal wavelengths for real-time chromatographic fraction triggering. |

Table 2: Solvent Selection Matrix for Crystallization

| Solvent Type | Recommended Solvent | Behavior / Outcome |

| Primary Solvent | Ethyl Acetate (EtOAc) | High solubility at reflux; disrupts intermolecular H-bonding. |

| Primary Solvent | Tetrahydrofuran (THF) | Excellent solubility, but prone to peroxide formation (avoid for final API). |

| Anti-Solvent | n-Heptane | Induces controlled supersaturation and crystal nucleation. |

| Anti-Solvent | Diisopropyl Ether (DIPE) | Alternative anti-solvent; yields finer, needle-like crystals. |

Detailed Experimental Protocols

Protocol 1: Orthogonal Acid-Base Extraction

Causality: Crude reaction mixtures often contain non-acidic organic byproducts (e.g., unreacted alkylating agents or des-fluoro impurities). By treating the mixture with an aqueous base, the target pyrimidin-4-ol is selectively deprotonated into a highly water-soluble sodium salt. Non-ionizable impurities remain in the organic phase and are discarded.

Self-Validating Mechanism: The target compound will only partition back into a fresh organic phase when the aqueous layer is strictly acidified below its pKa (pH 4.0). If the pH is incorrect, mass recovery will fail, instantly signaling a procedural deviation.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of crude 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol in 100 mL of Dichloromethane (DCM).

-

Deprotonation: Add 100 mL of cold 1.0 M NaOH (aq). Stir vigorously for 15 minutes.

-

Phase Separation: Transfer to a separatory funnel. Isolate the lower organic layer (contains neutral impurities) and discard. Wash the aqueous layer with an additional 50 mL of DCM to ensure complete removal of lipophilic byproducts.

-

Re-acidification: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 2.0 M HCl dropwise under continuous stirring until the pH reaches 4.0 (monitor via a calibrated pH meter). Observation: The solution will become cloudy as the neutral pyrimidin-4-ol precipitates.

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 × 75 mL).

-

Drying: Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a semi-pure solid.

Protocol 2: High-Performance Reverse-Phase Flash Chromatography

Causality: Normal-phase silica chromatography is notoriously problematic for pyrimidin-4-ols. The strong hydrogen-bonding capability of the lactam motif interacts irreversibly with free silanol groups, causing severe peak tailing and poor resolution. Reverse-phase (C18) chromatography mitigates this. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses the ionization of the lactam proton, ensuring the molecule remains in its neutral, lipophilic state for sharp, symmetrical elution[4].

Step-by-Step Methodology:

-

Sample Loading: Dissolve the semi-pure solid from Protocol 1 in a minimum volume of Dimethyl Sulfoxide (DMSO) or Methanol. Dry-load onto Celite or directly inject into the sample loop of an automated flash system.

-

Column Selection: Use a high-capacity C18 Reverse-Phase Flash Column (e.g., 50g or 100g, 20-40 µm particle size).

-

Mobile Phase:

-

Solvent A: Ultrapure H₂O + 0.1% Formic Acid

-

Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid

-

-

Gradient Elution:

-

0–5 min: 5% B (Isocratic hold to elute highly polar salts/DMSO)

-

5–25 min: Linear gradient from 5% B to 60% B

-

25–30 min: Column flush at 95% B

-

-

Fraction Collection: Monitor UV absorbance at 254 nm and 270 nm. Collect the major peak eluting at approximately 35-40% B.

-

Recovery: Lyophilize the pooled fractions or carefully evaporate the acetonitrile in vacuo and extract the remaining aqueous layer with EtOAc.

Protocol 3: Controlled Anti-Solvent Crystallization

Causality: While chromatography removes structural isomers, crystallization is required to purge trace solvent residues and achieve the >99.5% purity threshold required for pharmaceutical intermediates.

Step-by-Step Methodology:

-

Dissolution: Transfer the chromatographed product to a round-bottom flask. Add Ethyl Acetate (approx. 5-7 mL per gram of product).

-

Heating: Heat the suspension to gentle reflux (77 °C) until complete dissolution is achieved.

-

Anti-Solvent Addition: Remove the flask from the heat source. While stirring continuously, add n-Heptane dropwise until the solution becomes persistently turbid (the cloud point).

-

Annealing: Re-heat slightly until the solution clears, then allow it to cool to room temperature at a controlled rate of 10 °C/hour. This slow cooling promotes the growth of large, pure crystals rather than an amorphous precipitate.

-

Harvesting: Cool the suspension to 0–4 °C for 2 hours to maximize yield. Filter the crystals under vacuum, wash with ice-cold n-Heptane (2 × 10 mL), and dry in a vacuum oven at 45 °C for 12 hours.

Analytical Validation

To ensure the scientific integrity of the purified 5-fluoro-2-(methoxymethyl)pyrimidin-4-ol, two orthogonal analytical techniques are utilized:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Utilized to confirm the molecular weight and assess chromatographic purity. The presence of the [M+H]+ ion at m/z 159.1 confirms the identity. The gradient LC method ensures no co-eluting des-fluoro impurities remain[1].

-

19F-NMR Spectroscopy: Fluorine-19 NMR is exceptionally sensitive to the local chemical environment. A single, sharp singlet in the 19F-NMR spectrum confirms the integrity of the C5-fluorine bond and the absolute absence of fluorinated positional isomers[5].

References

-

[1] BenchChem. Application Note: Mass Spectrometry Analysis of Novel Pyrimidine Derivatives Synthesized from 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine. Available at:

-

[4] Beilstein Journals. Supporting Information: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available at:

-

[5] Oxford Academic. 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Available at:

-

[2] Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available at:

-

[3] SciSpace. Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. Available at:

Sources

Application Notes and Protocols for the Analytical Characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol

Introduction

5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol is a fluorinated pyrimidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Therefore, comprehensive and unambiguous analytical characterization is paramount to ensure the identity, purity, and stability of such compounds, which is a critical step in the drug discovery and development pipeline.

This guide provides a detailed overview of the key analytical techniques and protocols for the thorough characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for structural elucidation, purity assessment, and thermal stability analysis.

Physicochemical Properties

A foundational step in the analytical characterization of any compound is the determination of its fundamental physicochemical properties. These properties not only confirm the identity of the molecule but also inform the selection of appropriate analytical methods and conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₇FN₂O₂ | |

| Molecular Weight | 158.13 g/mol | |

| CAS Number | 1150618-10-2 | |

| Appearance | (Expected) White to off-white solid | General knowledge for similar compounds |

| Purity | ≥97% (typical for commercial samples) |

Analytical Workflow

A systematic approach to the analytical characterization of a novel compound is essential for generating reliable and comprehensive data. The following workflow illustrates a logical sequence of analytical techniques to fully characterize 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Caption: Overall analytical workflow for the characterization of 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds in solution. For 5-Fluoro-2-(methoxymethyl)pyrimidin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Rationale: The unique chemical environment of each proton, carbon, and fluorine atom results in distinct resonance signals, providing information on the molecular skeleton, functional groups, and stereochemistry. ¹⁹F NMR is particularly crucial for confirming the presence and environment of the fluorine atom.[3]

Experimental Protocol: NMR Analysis

-